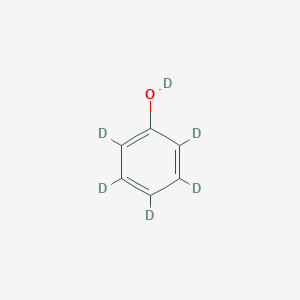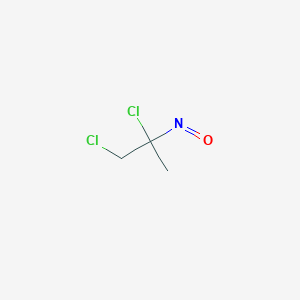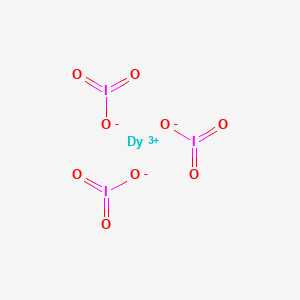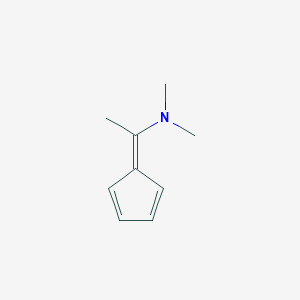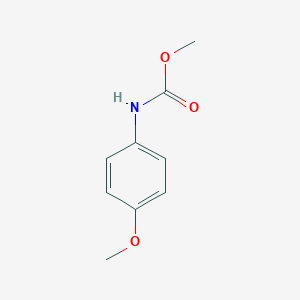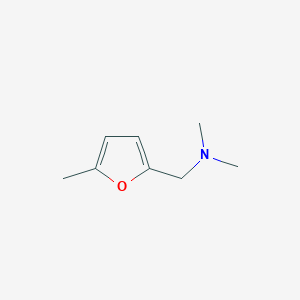
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester, also known as ethyl 4-methoxybenzenethioate, is an organic compound that belongs to the class of thioesters. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is not fully understood. However, it is believed to act as a thiol reagent and form adducts with thiol-containing proteins and enzymes. This can result in the inhibition of enzyme activity and the modulation of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its ability to form adducts with thiol-containing proteins and enzymes. This can be useful in studying the mechanism of action of thioesters and thioethers. However, one of the limitations of using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the use of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in scientific research. One potential direction is the development of new thioesters and thioethers using benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester as a starting material. Another potential direction is the study of the potential therapeutic applications of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester in various diseases such as Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and its potential toxicity.
In conclusion, benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester is a unique compound that has potential applications in scientific research. Its ability to form adducts with thiol-containing proteins and enzymes makes it a useful tool in studying the mechanism of action of thioesters and thioethers. Further research is needed to fully understand its potential therapeutic applications and toxicity.
Métodos De Síntesis
The synthesis of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-methoxythiophenol with Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester chloroformate in the presence of a base such as triBenzenecarbothioic acid, 4-methoxy-, O-ethyl esteramine. The reaction results in the formation of benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester and hydrogen chloride gas.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, 4-methoxy-, O-Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester ester has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various thioesters and thioethers. It has also been used as a reagent in the synthesis of various organic compounds. In addition, it has been used as a model compound in various studies related to the mechanism of action of thioesters.
Propiedades
Número CAS |
10602-66-1 |
|---|---|
Nombre del producto |
Benzenecarbothioic acid, 4-methoxy-, O-ethyl ester |
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
O-ethyl 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(13)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 |
Clave InChI |
XGTDQQJGLPCUSD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)C1=CC=C(C=C1)OC |
SMILES canónico |
CCOC(=S)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



